molecular formula C31H24N2O2S B5449392 benzyl (12Z)-6-amino-12-benzylidene-8-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate

benzyl (12Z)-6-amino-12-benzylidene-8-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate

Cat. No.: B5449392
M. Wt: 488.6 g/mol
InChI Key: RVESTTMUFITKCQ-NKFKGCMQSA-N
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Description

Compounds with similar structures, such as those containing heterocyclic rings like pyrrole and pyrazine, are often used in pharmaceuticals, organic materials, and bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrrole ring and a pyrazine ring . These structures are aromatic in nature due to the delocalization of π-electrons .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic substitution, due to the excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

Similar compounds are often crystalline and colorless in nature with specific odors . They are also highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of similar compounds often involves binding with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Properties

IUPAC Name

benzyl (12Z)-6-amino-12-benzylidene-8-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N2O2S/c32-27-26-25(22-14-8-3-9-15-22)24-17-16-23(18-20-10-4-1-5-11-20)28(24)33-30(26)36-29(27)31(34)35-19-21-12-6-2-7-13-21/h1-15,18H,16-17,19,32H2/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVESTTMUFITKCQ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N=C2C1=CC4=CC=CC=C4)SC(=C3N)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=C(N=C2/C1=C\C4=CC=CC=C4)SC(=C3N)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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